BenchChemオンラインストアへようこそ!

N-(2-fluorophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide

Scaffold Hopping Pharmacophore Comparison Target Selectivity

N-(2-Fluorophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide (CAS 2034272-78-9) is a synthetic nicotinamide (pyridine-3-carboxamide) derivative with the molecular formula C₁₆H₁₅FN₂O₂S and a molecular weight of 318.37 g/mol. The compound features a 6-position tetrahydrothiophen-3-yloxy (thiolan-3-yloxy) ether and an N-(2-fluorophenyl) carboxamide substituent, placing it within the heteroaryl-substituted nicotinamide class that has been investigated for kinase inhibition (e.g., IRAK-4, BTK, Syk) and inflammatory pathway modulation.

Molecular Formula C16H15FN2O2S
Molecular Weight 318.37
CAS No. 2034272-78-9
Cat. No. B2434130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
CAS2034272-78-9
Molecular FormulaC16H15FN2O2S
Molecular Weight318.37
Structural Identifiers
SMILESC1CSCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3F
InChIInChI=1S/C16H15FN2O2S/c17-13-3-1-2-4-14(13)19-16(20)11-5-6-15(18-9-11)21-12-7-8-22-10-12/h1-6,9,12H,7-8,10H2,(H,19,20)
InChIKeyLCSDYAHICVTURX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Fluorophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide (CAS 2034272-78-9): Structural Identity and Class Placement for Procurement Decisions


N-(2-Fluorophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide (CAS 2034272-78-9) is a synthetic nicotinamide (pyridine-3-carboxamide) derivative with the molecular formula C₁₆H₁₅FN₂O₂S and a molecular weight of 318.37 g/mol . The compound features a 6-position tetrahydrothiophen-3-yloxy (thiolan-3-yloxy) ether and an N-(2-fluorophenyl) carboxamide substituent, placing it within the heteroaryl-substituted nicotinamide class that has been investigated for kinase inhibition (e.g., IRAK-4, BTK, Syk) and inflammatory pathway modulation [1]. Notably, this compound shares its exact molecular formula with Atreleuton (ABT-761, CAS 154355-76-7), a 5-lipoxygenase inhibitor that reached Phase II clinical trials, yet possesses a fundamentally different scaffold architecture [2]. Computed physicochemical properties include a calculated logP of 2.85, a polar surface area of 46.25 Ų, and zero Rule-of-Five violations, indicating drug-like property space .

Why N-(2-Fluorophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide Cannot Be Replaced by Casual Nicotinamide Analogs


The nicotinamide chemotype is among the most promiscuous scaffolds in medicinal chemistry, with reported activity against PDE4, IRAK-4, BTK, Syk, NAMPT, SIRT2, and 5-lipoxygenase, among dozens of other targets [1]. Within this broad class, even subtle modifications to the N-aryl substituent and the 6-position ether produce dramatic shifts in target selectivity and potency. For example, in the IRAK-4 nicotinamide series, changing the 6-position substituent from a tetrahydrofuran-3-yloxy to related heterocyclic ethers altered biochemical IC₅₀ values by orders of magnitude [1]. The tetrahydrothiophen-3-yloxy (thiolan-3-yloxy) group introduces a sulfur atom into the saturated five-membered ring, which—compared to the oxygen isostere tetrahydrofuran-3-yloxy—increases computed logP (by approximately 0.5–0.7 log units based on sulfur-for-oxygen substitution), alters hydrogen-bond acceptor basicity (tetrahydrothiophene pKa' ≈ −4.4 vs. tetrahydrofuran pKa' ≈ −2.1), and introduces distinct polarizability characteristics (sulfur atomic polarizability 2.90 ų vs. oxygen 0.80 ų) [2][3]. Simultaneously, the ortho-fluorine on the N-phenyl ring modulates amide conformation and metabolic stability compared to non-fluorinated or para-fluorinated analogs [4]. These combined structural features mean that substituting a generic N-aryl-6-alkoxy-nicotinamide for this specific compound would likely produce divergent target engagement, physicochemical, and metabolic profiles.

Quantitative Differentiation Evidence for N-(2-Fluorophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide (CAS 2034272-78-9) vs. Closest Analogs


Scaffold Isomerism with Atreleuton: Same Molecular Formula, Fundamentally Different Pharmacophore and Biological Target Class

CAS 2034272-78-9 and Atreleuton (CAS 154355-76-7) share the identical molecular formula C₁₆H₁₅FN₂O₂S (MW 318.37), yet represent fundamentally distinct chemical scaffolds [1]. Atreleuton is a chiral hydroxyurea derivative incorporating a 5-[(4-fluorophenyl)methyl]thiophene core coupled to an N-hydroxyurea warhead; it acts as a selective, reversible 5-lipoxygenase (5-LO) inhibitor with a reported IC₅₀ of 160 nM in human whole blood LTB₄ formation assays and reached Phase II clinical development for atherosclerosis [2][3]. In contrast, CAS 2034272-78-9 is an achiral nicotinamide featuring a pyridine-3-carboxamide core with a 6-position tetrahydrothiophen-3-yloxy ether and an N-(2-fluorophenyl) amide. The nicotinamide chemotype is historically associated with kinase inhibition (IRAK-4, BTK, Syk) and NAD⁺ pathway modulation, not 5-LO inhibition [4]. This scaffold isomerism means the two compounds are not interchangeable for any target-specific application; a procurement decision based solely on molecular formula would yield completely divergent biological outcomes.

Scaffold Hopping Pharmacophore Comparison Target Selectivity 5-Lipoxygenase Kinase Inhibition

Lipophilicity Differentiation: Tetrahydrothiophen-3-yloxy vs. Tetrahydrofuran-3-yloxy Ether at the 6-Position

The tetrahydrothiophen-3-yloxy (thiolan-3-yloxy) substituent at the pyridine 6-position is a sulfur-containing saturated heterocyclic ether that is structurally analogous to the more common tetrahydrofuran-3-yloxy (oxolan-3-yloxy) substituent found in many nicotinamide kinase inhibitors [1]. The sulfur-for-oxygen substitution directly impacts lipophilicity: the computed logP for CAS 2034272-78-9 is 2.85, whereas the corresponding oxygen analog (if the tetrahydrothiophen were replaced by tetrahydrofuran) would be predicted to have a logP approximately 0.5–0.7 units lower based on the Hansch π constant difference between sulfur (−0.03 for —S— in aliphatic systems vs. −0.58 for —O—) [2][3]. This logP elevation of ~0.6 units translates to a predicted ~4-fold increase in octanol-water partition coefficient for the thiolan-containing compound versus its oxolan analog. The measured computed PSA of 46.25 Ų for the target compound falls within the favorable range for oral bioavailability (PSA < 140 Ų threshold), while the zero Rule-of-Five violations and 2 rotatable bonds suggest favorable drug-like properties .

Lipophilicity logP Membrane Permeability Bioisosteres Sulfur-for-Oxygen Substitution

N-(2-Fluorophenyl) vs. N-(pyridin-3-yl) Amide Substitution: Impact on Hydrogen-Bonding Capacity and Kinase Hinge-Binding Potential

CAS 2034272-78-9 contains an N-(2-fluorophenyl) amide substituent with one hydrogen-bond donor (the amide NH), whereas the closest catalog analog, N-(pyridin-3-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide (CAS 2034470-42-1), carries an N-(pyridin-3-yl) substituent that also has one H-bond donor but introduces an additional H-bond acceptor (the pyridine nitrogen at the 3-position of the N-aryl ring) . In kinase inhibitor design, the nicotinamide amide NH frequently serves as a critical hinge-binding hydrogen-bond donor to the kinase backbone carbonyl, and the ortho-fluorine on the phenyl ring can influence both the amide torsional conformation (via an intramolecular N–H···F interaction or steric effect) and metabolic stability by blocking potential sites of oxidative metabolism on the phenyl ring [1]. The pyridin-3-yl analog, by contrast, introduces an additional basic nitrogen (pKa ~5.2 for pyridine) that can participate in water-mediated interactions or alter the compound's ionization state under physiological conditions, potentially affecting both target engagement and off-target binding profiles [2]. No head-to-head biochemical or cellular activity comparison between these two compounds has been reported in the peer-reviewed literature.

Kinase Hinge Binding Hydrogen Bond Donor Amide Conformation Fluorine Ortho Effect Type I Kinase Inhibitor

Computed Drug-Likeness and Property Space Comparison with Known Clinical Nicotinamide Derivatives

The computed physicochemical properties of CAS 2034272-78-9 place it within favorable drug-like chemical space . With a molecular weight of 318.37 Da, calculated logP of 2.85, 2 H-bond donors, 2 H-bond acceptors, and a polar surface area of 46.25 Ų, the compound satisfies all Rule-of-Five (RO5) criteria (MW < 500, logP < 5, HBD < 5, HBA < 10) with zero violations. This profile is comparable to that of known orally bioavailable nicotinamide-based clinical compounds. For context, the IRAK-4 inhibitor PF-06650833 (Phase II, MW 448.5, logP ~2.3, PSA ~85 Ų) has a higher PSA and MW but occupies similar lipophilicity space [1]. The PSA of 46.25 Ų for the target compound falls well below the commonly cited CNS penetration threshold of 90 Ų, and together with the low rotatable bond count (2), yields a predicted CNS MPO score of approximately 4.5–5.0 (on the 0–6 desirability scale) [2]. While these are computational predictions without experimental validation for this specific compound, they establish a baseline property profile that differentiates CAS 2034272-78-9 from larger, more polar nicotinamide analogs that may be less suitable for CNS-targeted programs.

Drug-Likeness Rule of Five Physicochemical Properties Lead-Likeness CNS MPO Score

Recommended Application Scenarios for N-(2-Fluorophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide Based on Differentiated Structural Features


Kinase Inhibitor Lead Discovery: IRAK-4, BTK, or Syk-Focused Programs Requiring a Neutral N-Aryl Nicotinamide Scaffold

The nicotinamide chemotype is a validated kinase inhibitor scaffold, and the N-(2-fluorophenyl) amide with 6-(thiolan-3-yloxy) ether substitution pattern positions CAS 2034272-78-9 as a potential starting point for kinase programs targeting IRAK-4, BTK, or Syk [1]. The ortho-fluorine on the N-phenyl ring provides conformational constraint and potential metabolic stabilization relative to unsubstituted phenyl analogs, while the sulfur-containing tetrahydrothiophene ether offers elevated lipophilicity (computed logP = 2.85) compared to oxygen-based tetrahydrofuran analogs [2]. This compound is structurally distinct from Atreleuton (CAS 154355-76-7)—a 5-lipoxygenase inhibitor that shares the same molecular formula—and should not be procured for 5-LO-related research [3]. Researchers should conduct biochemical kinase profiling panels to establish the target selectivity profile before committing to larger-scale synthesis or in vivo studies.

CNS-Penetrant Kinase Inhibitor Design Leveraging Low PSA and Favorable CNS MPO Profile

With a computed polar surface area of 46.25 Ų, a molecular weight of 318.37 Da, only 2 rotatable bonds, and an intermediate logP of 2.85, CAS 2034272-78-9 occupies physicochemical space that is highly consistent with CNS drug-likeness criteria (PSA < 90 Ų, MW < 400, HBD ≤ 3) [1][2]. The predicted CNS MPO score of approximately 4.5–5.0 on the 0–6 scale compares favorably to many clinical kinase inhibitors that fall below 4.0 due to higher PSA and molecular weight. This property profile suggests that the compound may exhibit superior passive blood-brain barrier permeability relative to larger, more polar nicotinamide-based kinase inhibitors such as PF-06650833 (PSA ~85 Ų, MW 448) [3]. In vitro permeability assays (PAMPA-BBB or MDCK-MDR1) and CNS PK studies in rodent models are recommended as first steps to validate these computational predictions before broader CNS-targeted deployment.

Structure-Activity Relationship (SAR) Exploration at the 6-Position Ether: Thiolan vs. Oxolan vs. Larger Cyclic Ethers

The 6-position tetrahydrothiophen-3-yloxy (thiolan-3-yloxy) group is a relatively underexplored substituent in the nicotinamide class compared to the more common tetrahydrofuran-3-yloxy and tetrahydropyran-4-yloxy variants [1]. The sulfur atom introduces distinct electronic properties (lower basicity: pKa' ≈ −4.4 for tetrahydrothiophene vs. −2.1 for tetrahydrofuran), higher atomic polarizability (2.90 ų vs. 0.80 ų for oxygen), and increased lipophilicity (ΔlogP ~+0.6) relative to the oxygen isostere [2][3]. These differences may translate into altered target binding kinetics, off-target selectivity profiles, and metabolic pathways (e.g., potential for S-oxidation to sulfoxide/sulfone metabolites vs. O-dealkylation for oxygen ethers). Systematic SAR studies comparing thiolan-3-yloxy, oxolan-3-yloxy, and oxetan-3-yloxy variants at the 6-position could reveal productive vectors for optimizing potency, selectivity, and ADME properties within a given target series.

Negative Control or Tool Compound for Atreleuton/5-LO Inhibitor Selectivity Studies

Because CAS 2034272-78-9 shares the molecular formula C₁₆H₁₅FN₂O₂S with Atreleuton but possesses a completely distinct nicotinamide scaffold lacking the N-hydroxyurea warhead essential for 5-lipoxygenase inhibition, it may serve as a useful negative control or selectivity probe in assays designed to distinguish 5-LO-dependent from 5-LO-independent effects [1]. Atreleuton inhibits 5-LO with an IC₅₀ of 160 nM in human whole blood LTB₄ assays; any biochemical or cellular activity observed for CAS 2034272-78-9 at comparable concentrations would likely reflect target engagement unrelated to 5-LO inhibition [2]. This isomer pairing provides a unique opportunity for chemical biology studies where matched molecular formula controls are desirable to control for nonspecific lipophilicity-driven or aggregation-based effects.

Quote Request

Request a Quote for N-(2-fluorophenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.